molecular formula C12H13N3O3S B2448643 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340757-30-3

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2448643
CAS No.: 1340757-30-3
M. Wt: 279.31
InChI Key: PSAZZKWBVRCYGT-UHFFFAOYSA-N
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Description

The compound “2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group . They are known for their wide range of pharmacological effects, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activity .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including derivatives similar to 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide, have been evaluated for their antitumor properties. These compounds have shown effectiveness as cell cycle inhibitors and have advanced to clinical trials. For example, compound 2 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010)) is an orally active antimitotic agent disrupting tubulin polymerization. Such compounds demonstrate the potential of sulfonamides in targeting cancer cell lines and illuminating drug-sensitive cellular pathways (Owa et al., 2002).

Structural Analysis in Chemistry

The structural analysis of sulfonamide derivatives, including those related to this compound, provides insights into their chemical properties. For instance, the crystal structure of a potential active compound with a similar structure has been determined, which aids in understanding its molecular geometry and interactions (Ganapathy et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, involves reactions with structures related to this compound. These methods are crucial in developing new heterocyclic compounds with potential pharmaceutical applications (Rozentsveig et al., 2013).

Antibacterial Properties

Some derivatives of this compound have been studied for their antibacterial activities. For instance, certain methylcarbapenems with methoxyimine and substituted sulfonamide moieties have shown significant antibacterial properties against various bacteria (Jeon et al., 2007).

Nonlinear Optical Studies

Sulfonamide derivatives, including those similar to this compound, have been explored for their potential in developing non-linear optical materials. These studies involve comprehensive characterizations like XRD, FT-IR, and computational analyses, indicating their bioactive and optical properties (Shahid et al., 2018).

Supramolecular Structures

Research on the supramolecular structures of sulfonamide isomers, including those related to this compound, reveals differences in hydrogen-bonding arrangements. These findings contribute to the understanding of molecular conformations and interactions relevant to pharmaceutical applications (Hulita et al., 2005).

Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-10-5-2-4-9(8-10)15-12-11(19(13,16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZZKWBVRCYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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